molecular formula C6H10O5 B013542 3-Deoxyglucosone CAS No. 4084-27-9

3-Deoxyglucosone

Cat. No. B013542
CAS RN: 4084-27-9
M. Wt: 162.14 g/mol
InChI Key: ZGCHLOWZNKRZSN-NTSWFWBYSA-N
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Description

Synthesis Analysis

3-DG is synthesized through the Maillard reaction and the polyol pathway. In conditions like diabetes, its synthesis is heightened, leading to increased plasma and erythrocyte levels. The presence of 3-DG in serum, particularly elevated in diabetic patients, suggests its role in the development of complications associated with diabetes by promoting AGE formation (Niwa, 1999).

Molecular Structure Analysis

The molecular structure of 3-DG allows it to rapidly react with protein amino groups, forming various AGEs such as imidazolone, pyrraline, and pentosidine. These reactions emphasize the molecule's reactive nature and its potential to modify proteins, impacting cellular functions and contributing to disease pathology.

Chemical Reactions and Properties

3-DG's ability to form AGEs through reactions with protein amino groups signifies its chemical reactivity. The formation of these AGEs, like imidazolone, is specific to 3-DG and highlights its role in protein cross-linking and modification. This activity is crucial in understanding the molecular mechanisms behind diabetic and uremic complications (Niwa, 1993).

Physical Properties Analysis

The physical properties of 3-DG, such as its stability and reactivity, are central to its role in the Maillard reaction and AGE formation. Its detection in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) underlines the importance of analytical methods in studying its impact on human health.

Chemical Properties Analysis

The chemical properties of 3-DG, including its reactivity with amino groups to form AGEs and its interaction with other molecules, play a pivotal role in the progression of diabetic and uremic complications. Its detoxification pathways, converting it into less harmful compounds like 3-deoxyfructose and 2-keto-3-deoxygluconic acid, are essential in mitigating its toxic effects (Niwa, 1999).

Scientific Research Applications

  • Glycation of Histone Proteins : 3-DG is a potent glycating agent that impacts histone function and chromatin structures, potentially contributing to secondary diabetic complications. It can glycate H1 and H3 histone proteins, leading to the formation of advanced glycation end products (AGEs) and structural changes. This could impair chromatin function and contribute to complications in diabetes (Ashraf et al., 2015); (Ashraf et al., 2015).

  • Monitoring Diabetic Complications : A sensitive assay for 3-DG in serum has been developed, which may help monitor conditions leading to AGEs and evaluate complications in diabetic patients (Uchida et al., 2004).

  • Role in Aging, Diabetes, and Uremia : The metabolism of 3-DG by specific enzymes is crucial in preventing aging, diabetes, and uremia. This involves maintaining normal 3-DG levels and preventing the development of AGEs (Jiang Guo-rong, 2008).

  • Contribution to Diabetic Complications : Elevated levels of 3-DG in diabetic patients may contribute to complications like nephropathy by promoting the formation of AGEs (Niwa et al., 1993).

  • Enzymatic Activities : 3-DG reductase in dog adrenal glands has been identified as aldose reductase, and ALDH1A1 is a major enzyme oxidizing 3-DG, potentially playing a role in glycation and retinoic acid production (Matsuura et al., 1995); (Collard et al., 2007).

  • Cellular Impact : 3-DG is internalized by cells and reduced to 3-deoxyfructose, causing oxidative stress and apoptosis (Sakiyama et al., 2006).

  • Relation with Diabetic Complications : Higher serum 3-DG levels in diabetic patients may be associated with more severe complications, indicating a possible link with diabetic microangiopathy (Kusunoki et al., 2003).

  • Food Chemistry : The formation of 3-DG in the malting process affects the concentration in brewing, with higher malt modification levels and final kilning temperatures increasing its formation (Nobis et al., 2019).

  • Glycemic Control in Diabetics : Good glycemic control is vital for reducing plasma 3-DG levels in diabetic patients, as plasma glucose levels are a predominant determinant of this reactive metabolite (Hamada et al., 1997).

Safety And Hazards

3-DG is considered a combustible solid . As with any chemical, precautions should be taken during handling. Proper personal protective equipment (such as dust masks, eyeshields, and gloves) is recommended. It falls under WGK 3 (water hazard class) and does not have an applicable flash point .

properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHLOWZNKRZSN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193820
Record name 3-Deoxyglucosone
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxyglucosone

CAS RN

4084-27-9, 30382-30-0
Record name 3-Deoxyglucosone
Source CAS Common Chemistry
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Record name 3-Deoxyglucosone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Hexosulose, 3-deoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyglucosone
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Record name 3-Deoxy-D-glucosone
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Record name 3-DEOXYGLUCOSONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,450
Citations
T Niwa - Journal of Chromatography B: Biomedical Sciences …, 1999 - Elsevier
3-Deoxyglucosone (3-DG) is synthesized via the Maillard reaction and the polyol pathway, and is detoxified to 3-deoxyfructose and 2-keto-3-deoxygluconic acid. 3-DG rapidly reacts …
F Collard, D Vertommen, J Fortpied, G Duester… - Biochimie, 2007 - Elsevier
… 3-Deoxyglucosone dehydrogenase activity was … enzyme responsible for the oxidation of 3-deoxyglucosone to 2-keto-3… humans, indicating that 3-deoxyglucosone may be quantitatively a …
PJ Thornalley, A Langborg, HS Minhas - Biochemical Journal, 1999 - portlandpress.com
… 3-deoxyglucosone, in early glycation was investigated. Glucose (50 mM) degraded slowly at pH 7.4 and 37 C to form glyoxal, methylglyoxal and 3-deoxyglucosone … 3-deoxyglucosone. α…
Number of citations: 377 portlandpress.com
AI Ruiz‐Matute, L Castro Vazquez… - Journal of the …, 2015 - Wiley Online Library
BACKGROUND α‐Dicarbonyl compounds (α‐ DCs ) such as 3‐deoxyglucosone (3‐ DG ) and glucosone are markers of both Maillard and degradation reactions of sugars and also of …
H Kato, DB Shin, F Hayase - Agricultural and biological chemistry, 1987 - jstage.jst.go.jp
… through the Maillard reaction between glucose and an amine or amino acid, 3-deoxyglucosone (3-DG) is the major dicarbonyl intermediate.8 ~ 10) Accordingly, in order to facilitate …
Number of citations: 135 www.jstage.jst.go.jp
KJ Knecht, MS Feather, JW Baynes - Archives of biochemistry and …, 1992 - Elsevier
3-Deoxyglucosone (3-deoxy-d-erythro-hexos-2-ulose) (3-DG) is a reactive dicarbonyl intermediate involved in the polymerization and browning of proteins by glucose in vitro. Damage …
T Niwa, S Tsukudhi - Kidney international, 2001 - Elsevier
3-Deoxyglucosone and AGEs in uremic complications: Inactivation of glutathione peroxidase by 3-deoxyglucosone. 3-Deoxyglucosone (3-DG) is accumulated not only in uremic serum …
H Kato, N van Chuyen, T Shinoda, F Sekiya… - … et Biophysica Acta (BBA …, 1990 - Elsevier
Tha Amadori rearrangement compound, the product in the early step of the Maillard reaction of proteins with glucose, is known to be degraded into 3-deoxyglucosone (3DG), a 2-…
TR Brown, B Su, KA Brown, MA Schwartz… - Biochemical Society …, 2003 - portlandpress.com
… 3-phosphate is synthesized in vivo by the recently discovered fructoseamine-3-kinase (F3K) from fructoselysine and ATP and decomposes to lysine, Pi and 3-deoxyglucosone (3DG). …
Number of citations: 20 portlandpress.com
T Linden, G Forsbäck, R Deppisch… - Peritoneal dialysis …, 1998 - journals.sagepub.com
Objective The accumulation of irreversible formed advanced glycosylation end products (AGE) in the peritoneal cavity might play an important role in the development of ultrafiltration …

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